(Rac)-Vazegepant-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H46N8O3 |

|---|---|

Molecular Weight |

642.8 g/mol |

IUPAC Name |

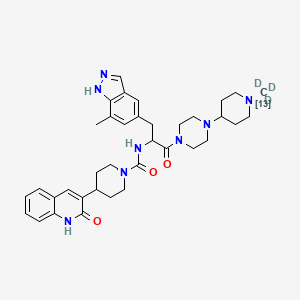

N-[3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[4-[1-(trideuterio(113C)methyl)piperidin-4-yl]piperazin-1-yl]propan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide |

InChI |

InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/i2+1D3 |

InChI Key |

JJVAPHYEOZSKJZ-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCC(CC1)N2CCN(CC2)C(=O)C(CC3=CC4=C(C(=C3)C)NN=C4)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Vazegepant-13C,d3: A Technical Guide for Researchers

(Rac)-Vazegepant-13C,d3 is the isotopically labeled form of (Rac)-Vazegepant, a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Vazegepant, also known as Zavegepant, is the first intranasal CGRP receptor antagonist developed for the acute treatment of migraine.[1][3] The incorporation of carbon-13 and deuterium (B1214612) isotopes makes this compound a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of its chemical structure, properties, and its role in drug development.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Vazegepant, with the exception of the isotopic labeling. Based on the nomenclature, it contains one carbon-13 atom and three deuterium atoms. The molecular formula for the unlabeled Vazegepant (free base) is C36H46N8O3.[4] The labeling introduces a slight increase in its molecular weight.

Table 1: Chemical and Physical Properties of Vazegepant and this compound

| Property | Vazegepant (Zavegepant) | This compound | Reference |

| Molecular Formula | C36H46N8O3 | [13C]C35H43D3N8O3 | [4] |

| Molecular Weight ( g/mol ) | 638.8 | Approx. 642.8 | [4] |

| Appearance | White to off-white powder | Not specified, likely similar to unlabeled | [1] |

| pKa | 4.8 and 8.8 | Not specified, expected to be very similar to unlabeled | [1] |

| logD | 1.21 | Not specified, expected to be very similar to unlabeled | [1] |

| Storage | -20°C for 1 month (protect from light), -80°C for 6 months | Not specified, similar storage conditions recommended | [3] |

Mechanism of Action: CGRP Receptor Antagonism

Vazegepant exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[5] CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine.[6][7] It is released from trigeminal nerve endings and causes vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks.[6] By blocking the CGRP receptor, Vazegepant prevents the binding of CGRP and subsequent downstream signaling, thereby mitigating these effects.[5]

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[8][9] The binding of CGRP to this receptor typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] This signaling cascade is involved in processes such as vasodilation.[10]

Role of this compound in Research

Stable isotope-labeled compounds like this compound are indispensable tools in drug development, primarily used in absorption, distribution, metabolism, and excretion (ADME) studies.[11][12] The key advantage of using an isotopically labeled version of a drug is that it is chemically identical to the unlabeled drug but can be distinguished by its mass using mass spectrometry.[11] This allows researchers to trace the fate of the drug in a biological system with high precision and sensitivity.[11][13]

Experimental Protocols

While specific protocols for this compound are not publicly available, a general workflow for its use in pharmacokinetic studies can be outlined. These studies are crucial for understanding how a drug is processed by the body, which informs dosing regimens and safety profiles.

1. Dosing and Sample Collection: this compound would typically be co-administered with a therapeutic dose of unlabeled Vazegepant to subjects.[] Biological samples, such as blood, plasma, urine, and feces, are then collected at various time points.

2. Sample Preparation: The collected biological samples undergo an extraction process to isolate the drug and its metabolites. This often involves techniques like solid-phase extraction or liquid-liquid extraction.

3. LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The liquid chromatography step separates the parent drug and its metabolites. The mass spectrometer then detects and quantifies both the labeled and unlabeled forms of Vazegepant based on their distinct mass-to-charge ratios.[15]

4. Data Analysis: The data from the LC-MS/MS analysis allows for the calculation of key pharmacokinetic parameters, such as:

-

Bioavailability: The fraction of the drug that reaches systemic circulation.

-

Clearance: The rate at which the drug is removed from the body.

-

Volume of distribution: The extent to which the drug distributes into tissues.

-

Half-life: The time it takes for the drug concentration to reduce by half.

-

Metabolite profiling: Identification and quantification of the drug's metabolites.

Signaling Pathways

The binding of CGRP to its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gs alpha subunit, which in turn activates adenylyl cyclase, leading to an increase in cAMP production.[10] This increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, ultimately leading to physiological responses like vasodilation.[10] Vazegepant, by blocking the CGRP receptor, inhibits this entire signaling cascade.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Zavegepant | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Zavegepant | 1337918-83-8 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceofmigraine.com [scienceofmigraine.com]

- 9. Expression of the CGRP Family of Neuropeptides and their Receptors in the Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. metsol.com [metsol.com]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. benthamdirect.com [benthamdirect.com]

- 15. resolvemass.ca [resolvemass.ca]

(Rac)-Vazegepant-13C,d3: A Technical Guide to its Mechanism of Action as a CGRP Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (Rac)-Vazegepant-13C,d3 as a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. Vazegepant (also known as zavegepant) is a third-generation small molecule "gepant" developed for the acute treatment of migraine. This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize its pharmacological profile. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of CGRP receptor antagonists. The isotopically labeled form, this compound, is primarily utilized as an internal standard in bioanalytical methods to ensure accurate quantification in complex matrices. Its mechanism of action is identical to that of the unlabeled Vazegepant.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to the sensation of pain.

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor, primarily located on vascular smooth muscle cells and neurons of the trigeminal system, initiates a signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is a prime target for therapeutic intervention in migraine.

This compound: A Competitive Antagonist of the CGRP Receptor

Vazegepant is a high-affinity, selective, and competitive antagonist of the human CGRP receptor. By binding to the receptor, it prevents CGRP from exerting its biological effects, thereby alleviating the symptoms of migraine. The isotopically labeled version, this compound, contains carbon-13 and deuterium (B1214612) atoms, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays. This makes it an ideal internal standard for pharmacokinetic and other bioanalytical studies, ensuring the accuracy and precision of the measurements.

Quantitative Pharmacological Data

The potency of Vazegepant as a CGRP receptor antagonist has been characterized through in vitro binding and functional assays.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (Ki) | 0.023 nM (23 pM) | Human CGRP receptor in SK-N-MC cell membranes | [1] |

| Functional Antagonism (IC50) | Data not publicly available | - | - |

Experimental Protocols for In Vitro Characterization

The characterization of a CGRP receptor antagonist like Vazegepant involves two key in vitro experiments: a radioligand binding assay to determine its affinity for the receptor and a functional assay to measure its ability to block CGRP-induced signaling.

CGRP Receptor Radioligand Binding Assay

This assay measures the ability of Vazegepant to displace a radiolabeled ligand from the CGRP receptor.

Objective: To determine the binding affinity (Ki) of Vazegepant for the human CGRP receptor.

Materials:

-

Cell Membranes: Membranes prepared from SK-N-MC cells, which endogenously express the human CGRP receptor.

-

Radioligand: [125I]-hCGRP (human calcitonin gene-related peptide).

-

Test Compound: this compound or Vazegepant.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture SK-N-MC cells to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (Vazegepant).

-

Add a fixed concentration of the radioligand ([125I]-hCGRP).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled CGRP.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Antagonism Assay

This assay measures the ability of Vazegepant to inhibit the CGRP-induced production of cyclic AMP (cAMP).

Objective: To determine the functional potency (IC50) of Vazegepant in blocking CGRP receptor signaling.

Materials:

-

Cells: SK-N-MC cells or a recombinant cell line (e.g., HEK293) stably expressing the human CGRP receptor (CLR/RAMP1).

-

Agonist: Human α-CGRP.

-

Antagonist: this compound or Vazegepant.

-

Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

Instrumentation: A plate reader compatible with the chosen cAMP detection method.

Protocol:

-

Cell Preparation:

-

Seed the cells in a 96- or 384-well plate and culture overnight.

-

-

Antagonist Incubation:

-

Remove the culture medium and add stimulation buffer containing increasing concentrations of the antagonist (Vazegepant).

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the agonist (hα-CGRP, typically at its EC80 concentration) to the wells.

-

Incubate for a defined time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit protocol.

-

Add the detection reagents (e.g., HTRF donor and acceptor antibodies) to the cell lysate.

-

Incubate as per the kit instructions to allow for the detection reaction to occur.

-

-

Measurement:

-

Read the plate using a compatible plate reader to measure the signal (e.g., fluorescence ratio).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of Vazegepant that inhibits 50% of the CGRP-induced cAMP production.

-

Visualizing the Mechanism and Experimental Workflow

CGRP Signaling Pathway

Competitive Binding Assay Workflow

Therapeutic Mechanism of CGRP Antagonism

Conclusion

This compound, through its active component Vazegepant, is a potent and selective competitive antagonist of the CGRP receptor. Its high binding affinity translates to a robust blockade of the CGRP signaling pathway, which is a cornerstone in the pathophysiology of migraine. The experimental protocols detailed herein provide a framework for the in vitro characterization of such antagonists. The use of the isotopically labeled form is crucial for the accurate bioanalytical assessment of Vazegepant in preclinical and clinical studies. This comprehensive understanding of its mechanism of action is vital for the continued development and application of CGRP-targeted therapies in the management of migraine.

References

A Technical Guide to the Synthesis and Purification of (Rac)-Vazegepant-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis and purification of (Rac)-Vazegepant-13C,d3, an isotopically labeled analog of Vazegepant. Vazegepant, also known as Zavegepant, is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] The incorporation of stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (d) is crucial for quantitative bioanalytical assays, enabling its use as an internal standard in pharmacokinetic and metabolism studies.

Overview of Vazegepant and its Mechanism of Action

Vazegepant is a potent and selective antagonist of the CGRP receptor, which is known to be involved in the pathophysiology of migraine.[3][4][5] CGRP is a neuropeptide that, when released, causes vasodilation and inflammation, contributing to the pain associated with migraine attacks.[4][6] By blocking the CGRP receptor, Vazegepant inhibits these downstream effects.[4][6]

The signaling pathway initiated by CGRP binding to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[4] Vazegepant competitively inhibits this process.[4]

Retrosynthetic Analysis and Labeling Strategy

The synthesis of Vazegepant can be approached through a convergent strategy, involving the preparation of key fragments followed by their coupling. A plausible retrosynthesis of this compound is outlined below. The isotopic labels are strategically placed on the N-methylpiperidine moiety, a common site for labeling with stable isotopes due to the synthetic accessibility of labeled methylating agents.

Experimental Protocols

The following sections provide a detailed, albeit hypothetical, methodology for the synthesis and purification of this compound, based on known synthetic routes for Vazegepant and related compounds.[7][8]

Synthesis of Labeled Fragment B: 1-(1-(¹³C,d₃-methyl)piperidin-4-yl)piperazine

-

Reaction Setup: To a solution of 1-(piperidin-4-yl)piperazine (B119527) (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758), add ¹³C,d₃-paraformaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (B8407120) (1.5 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Synthesis of Fragment A: (2R)-2-((((4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidin-1-yl)carbonyl)amino)methyl)-3-(7-methyl-1H-indazol-5-yl)propanoic acid

The synthesis of this fragment involves multiple steps, including the formation of the urea linkage and subsequent saponification of a methyl ester, as detailed in the patent literature.[7]

Final Coupling and Synthesis of this compound

-

Amide Coupling: Dissolve Fragment A (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as TBTU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 15-30 minutes.

-

Addition of Labeled Fragment: Add the synthesized labeled Fragment B (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Initial Purification: After completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification Protocol

The final purification of this compound is critical to ensure high purity for its intended use as an internal standard. A multi-step purification strategy is recommended.

-

Flash Column Chromatography: The crude product from the final coupling step should first be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to remove the bulk of impurities.

-

Preparative Reversed-Phase HPLC (RP-HPLC): For achieving high purity (>99%), preparative RP-HPLC is the method of choice. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid, is typically effective.

-

Lyophilization: The fractions from the preparative HPLC containing the pure product are combined and lyophilized to yield the final compound as a solid.

Data Presentation and Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

| Analysis | Method | Expected Outcome |

| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | Observed mass to charge ratio (m/z) should correspond to the calculated exact mass of the labeled compound. |

| Structural Confirmation | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Spectra should be consistent with the proposed structure, with the absence of the N-methyl signal in the ¹H NMR and the presence of a ¹³C-enriched signal. |

| Chemical Purity | HPLC-UV | Purity should be ≥98%, preferably ≥99.5%. |

| Isotopic Enrichment | Mass Spectrometry (MS) | The abundance of the M+4 isotopologue should be ≥98% relative to the unlabeled species. |

Table 1: Summary of Analytical Characterization for this compound

This technical guide provides a comprehensive overview for the synthesis and purification of this compound. The successful execution of these protocols will yield a high-purity, isotopically labeled internal standard essential for the accurate quantification of Vazegepant in biological matrices, thereby supporting its clinical and preclinical development.

References

- 1. Zavegepant | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Biohaven to Advance Vazegepant into Phase 3 for the Acute Treatment of Migraine Following Successful End of Phase 2 Meeting with FDA [prnewswire.com]

- 4. A Comprehensive Review of Zavegepant as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. WO2022165291A1 - Pharmaceutical compositions of cgrp inhibitors and methods of their use - Google Patents [patents.google.com]

- 8. ijpsjournal.com [ijpsjournal.com]

(Rac)-Vazegepant-13C,d3: A Technical Overview of its Mechanism of Action as a CGRP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the core pharmacology of (Rac)-Vazegepant-13C,d3, a carbon-13 and deuterium (B1214612) labeled isotopologue of Vazegepant. While a specific Certificate of Analysis with quantitative data on purity for this labeled compound is not publicly available, this document will focus on the well-established mechanism of action of its parent compound, Vazegepant, a third-generation calcitonin gene-related peptide (CGRP) receptor antagonist.

Introduction to Vazegepant and its Role in Migraine Therapy

Vazegepant (also known as Zavegepant) is a small molecule CGRP receptor antagonist approved for the acute treatment of migraine with or without aura in adults.[1][2] Migraine pathophysiology is complex, but it is widely recognized that the release of CGRP, a 37-amino acid neuropeptide, plays a crucial role.[3][4] CGRP is a potent vasodilator and is involved in pain signaling pathways within the trigeminal nervous system.[1][3][5] During a migraine attack, CGRP levels are elevated, leading to vasodilation of meningeal blood vessels and transmission of pain signals.[3][4][5]

Vazegepant exerts its therapeutic effect by competitively and reversibly inhibiting the CGRP receptor, thereby blocking the downstream effects of CGRP.[3] Unlike monoclonal antibodies that target the CGRP ligand or its receptor, "gepants" like Vazegepant are small molecules.[1][4]

Quantitative Data and Purity Analysis

A public Certificate of Analysis for this compound, detailing specific quantitative data such as purity, isotopic enrichment, and residual solvents, is not available in the public domain. Such documents are typically provided by the manufacturer upon purchase.

Similarly, detailed experimental protocols for the quality control and analysis of this specific isotopically labeled compound are proprietary. However, standard analytical techniques for small molecules of this nature would likely include:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and position of the isotopic labels.

Mechanism of Action: CGRP Receptor Antagonism

The CGRP receptor is a G protein-coupled receptor (GPCR) composed of three essential parts: the calcitonin-like receptor (CLR), the receptor activity modifying protein 1 (RAMP1), and the receptor component protein (RCP).[3] The binding of CGRP to this receptor initiates a signaling cascade, primarily through the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][6][7] This signaling pathway ultimately results in vasodilation and contributes to the neurogenic inflammation and pain sensitization characteristic of migraine.[3][6]

Vazegepant acts as a competitive antagonist at the CGRP receptor, preventing the binding of endogenous CGRP and thereby inhibiting the initiation of this signaling cascade.[3] This blockade of CGRP signaling leads to the alleviation of migraine symptoms.

Below is a diagram illustrating the CGRP signaling pathway and the inhibitory action of Vazegepant.

Caption: CGRP signaling pathway and the inhibitory effect of Vazegepant.

Experimental Workflow for Receptor Binding Assay

While a specific protocol for this compound is not available, a general workflow for a competitive radioligand binding assay to determine the affinity of a compound for the CGRP receptor would be as follows.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Zavegepant | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Zavegepant as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]

- 5. Zavegepant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

Vazegepant and its Stable Isotope Labeled Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vazegepant, a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, represents a significant advancement in the acute treatment of migraine.[1][2] Administered intranasally, it offers a rapid onset of action, providing an alternative for patients who may not be suitable for or responsive to other therapies.[1] This technical guide provides a comprehensive overview of Vazegepant, its mechanism of action, and the role of its stable isotope labeled analogues in research and development. Detailed experimental protocols, quantitative data from clinical trials, and visualizations of key pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.

Introduction

Migraine is a debilitating neurological disorder affecting a significant portion of the global population. The pathophysiology of migraine is complex, with the calcitonin gene-related peptide (CGRP) playing a crucial role in the transmission of pain signals and vasodilation associated with migraine attacks.[2][3] Vazegepant (also known as zavegepant) is a high-affinity, selective antagonist of the CGRP receptor, effectively blocking the actions of CGRP and thereby alleviating migraine symptoms.[3][4] The development of stable isotope labeled (SIL) analogues of Vazegepant is instrumental for pharmacokinetic, metabolism, and quantitative bioanalytical studies, providing essential data for regulatory submissions and a deeper understanding of the drug's behavior in biological systems.[1][]

Mechanism of Action

Vazegepant exerts its therapeutic effect by competitively and reversibly inhibiting the CGRP receptor.[6] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[6] The binding of CGRP to its receptor, primarily located on vascular smooth muscle cells in meningeal arteries and neurons within the trigeminal system, initiates a signaling cascade.[6]

This cascade predominantly involves the coupling of the receptor to the Gs alpha subunit (Gαs) of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, contributing to vasodilation and the transmission of pain signals.[6][7][8] Vazegepant, by blocking the binding of CGRP, prevents this signaling cascade, thereby mitigating the physiological events that lead to a migraine attack.

CGRP Signaling Pathway

References

- 1. Portico [access.portico.org]

- 2. Zavegepant | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zavegepant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Calcitonin Gene-Related Peptide (CGRP) in Migraine Pathophysiology and the Therapeutic Intervention of Vazegepant

An In-depth Technical Guide

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms, representing a significant unmet medical need.[1] Over the past few decades, the role of calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide, has been established as a critical component in the pathophysiology of migraine.[2][3][4] CGRP is released from trigeminal sensory nerves and contributes to the pain and associated symptoms of a migraine attack through mechanisms including vasodilation and neurogenic inflammation.[5][6][7] This understanding has led to the development of a new class of migraine-specific therapies targeting the CGRP pathway.[7][8] Vazegepant (also known as Zavegepant) is a third-generation, small-molecule CGRP receptor antagonist ("gepant") approved for the acute treatment of migraine.[9][10][11] Administered intranasally, it offers rapid relief by directly blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for migraine pain.[6][12] This document provides a comprehensive technical overview of the CGRP system in migraine, the mechanism of action of Vazegepant, and a summary of the preclinical and clinical data supporting its use.

The Role of CGRP in Migraine Pathophysiology

The trigeminovascular system is central to the generation of migraine pain.[13] CGRP, which is abundantly expressed in trigeminal ganglion neurons, is a key mediator in this system.[1][2]

CGRP Release and Receptor Activation

During a migraine attack, activation of the trigeminal system leads to the calcium-dependent release of CGRP from the peripheral and central terminals of trigeminal neurons.[1][14][15] This release has been observed in the cranial circulation during spontaneous and induced migraine attacks, with CGRP levels returning to baseline following successful treatment and pain resolution.[3][4][13][14]

Once released, CGRP binds to its canonical receptor, a G protein-coupled receptor (GPCR) complex.[13] This receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single-transmembrane accessory protein called receptor activity-modifying protein 1 (RAMP1).[13][16] The presence of RAMP1 is essential for the proper trafficking of CLR to the cell surface and confers high affinity for CGRP.[13]

Downstream Signaling and Pathophysiological Effects

The binding of CGRP to its receptor primarily activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][13] This signaling cascade triggers a series of downstream events that are believed to cause the symptoms of migraine:

-

Vasodilation: CGRP is the most potent endogenous vasodilator peptide known.[3] Its release causes the dilation of intracranial and extracranial arteries, a long-observed phenomenon in migraine, although vasodilation itself is now considered an epiphenomenon rather than the direct cause of pain.[2][5]

-

Neurogenic Inflammation: CGRP contributes to a sterile inflammatory response in the dura mater, characterized by plasma protein extravasation and mast cell degranulation.[13][15] This process sensitizes peripheral trigeminal nociceptors.

-

Pain Transmission and Sensitization: CGRP plays a crucial role in pain modulation at multiple levels.

-

Peripheral Sensitization: In the periphery (e.g., the meninges), CGRP sensitizes the trigeminal nerve endings, lowering their activation threshold and making them more responsive to stimuli.[1][14][17]

-

Central Sensitization: CGRP released from the central terminals of trigeminal neurons in the brainstem (specifically the trigeminal nucleus caudalis) activates second-order neurons, contributing to central sensitization.[1][14][17] This process is thought to be responsible for the cutaneous allodynia often experienced by migraine patients.

-

Clinical evidence robustly supports CGRP's central role. Infusion of CGRP can induce migraine-like headaches in individuals susceptible to migraine, and elevated levels of CGRP have been measured in the external jugular vein and saliva during attacks.[3][14][15]

Vazegepant: A CGRP Receptor Antagonist

Vazegepant is a high-affinity, selective, small-molecule CGRP receptor antagonist.[18][19] As a member of the "gepant" class, it is designed for the acute treatment of migraine.[20] Its intranasal formulation allows for rapid absorption, which is advantageous for patients seeking fast relief, especially those who experience migraine-related nausea and vomiting that can complicate oral administration.[6][12]

Mechanism of Action

Vazegepant exerts its therapeutic effect through the competitive and reversible inhibition of the CGRP receptor.[16] By binding to the receptor, it prevents CGRP from docking and initiating the intracellular signaling cascade.[6][16] This antagonism effectively blocks the downstream pathophysiological effects of CGRP, including vasodilation and neuronal sensitization, without causing the vasoconstriction associated with other migraine therapies like triptans.[6][16][19] This mechanism makes it a suitable option for patients with cardiovascular contraindications to triptans.[19]

Pharmacokinetics

The pharmacokinetic profile of intranasal Vazegepant is characterized by rapid absorption and elimination.

Table 1: Pharmacokinetic Properties of Vazegepant (10 mg Intranasal Dose)

| Parameter | Value | Reference(s) |

|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | ~30 minutes | [21][22] |

| Absolute Bioavailability | ~5% | [21][22][23] |

| Effective Half-Life (t½) | ~6.55 hours | [21][22] |

| Apparent Volume of Distribution (Vd/F) | ~1774 L | [21] |

| Apparent Clearance (CL/F) | ~266 L/h | [21][22] |

| Plasma Protein Binding | ~90% | [21] |

| Metabolism | Primarily by CYP3A4, lesser extent by CYP2D6. No major metabolites (>10%). | [21] |

| Excretion | Primarily biliary/fecal (~80% unchanged); minor renal route (~11% unchanged). |[18][21][22] |

Experimental Protocols and Preclinical Evidence

The role of CGRP and the efficacy of its antagonists have been extensively studied in various preclinical models.

Key Experimental Models

-

Trigeminal Nerve Electrostimulation: This model involves the electrical stimulation of the trigeminal ganglion in anesthetized animals (e.g., rats, cats).[24][25]

-

Protocol: Electrodes are placed on the trigeminal ganglion. Stimulation induces the release of CGRP, which can be measured in blood samples from the external jugular vein.[24] Resulting changes in dural vessel diameter or cerebral blood flow are also monitored.[25]

-

Application: This model was crucial in demonstrating that trigeminal activation leads to CGRP release and that CGRP antagonists can block the subsequent vasodilation.[24]

-

-

Nitroglycerin (NTG) Infusion Model: Systemic administration of the nitric oxide donor NTG reliably triggers headache in humans and hyperalgesia in rodents, making it a common model for studying migraine mechanisms.[26]

-

Protocol: Male Sprague-Dawley rats are administered NTG (e.g., 5-10 mg/kg, i.p.).[26] Hyperalgesia is then assessed at various time points using methods like the orofacial formalin test. CGRP levels in serum and trigeminal tissue can also be quantified.[26]

-

Application: Studies using this model have shown that CGRP receptor antagonists like olcegepant (B1677202) can reduce NTG-induced hyperalgesia and the associated increase in CGRP levels.[26]

-

-

CGRP-Sensitized Transgenic Mouse Model: To mimic the heightened sensitivity to CGRP observed in migraineurs, transgenic mice have been developed.[27]

-

Protocol: A transgenic mouse model was generated with elevated expression of the human CGRP receptor subunit, hRAMP1, in the nervous system (nestin/hRAMP1 mice).[27] These mice are then challenged with intracerebroventricular administration of CGRP, and behaviors such as light aversion (photophobia) and mechanical allodynia are quantified.[27]

-

Application: This model demonstrated that increased CGRP receptor expression can lead to migraine-like symptoms and that these symptoms are attenuated by a CGRP receptor antagonist.[27]

-

Clinical Efficacy and Safety of Vazegepant

Vazegepant has been evaluated in pivotal Phase 3 clinical trials for the acute treatment of migraine.[28] The data demonstrate its efficacy in providing rapid and sustained relief from migraine symptoms.

Phase 3 Clinical Trial Results

The primary evidence for Vazegepant's efficacy comes from a large, randomized, double-blind, placebo-controlled trial (NCT04571060).[28][29] Participants with a history of 2 to 8 moderate to severe migraine attacks per month were randomized to receive a single 10 mg dose of Vazegepant nasal spray or a placebo.[30][31]

Table 2: Key Efficacy Endpoints from Phase 3 Trial of Vazegepant 10 mg Nasal Spray vs. Placebo

| Endpoint | Vazegepant (n=703) | Placebo (n=702) | P-value | Reference(s) |

|---|---|---|---|---|

| Co-Primary: Pain Freedom at 2h | 24% | 15% | <0.0001 | [28][31][32] |

| Co-Primary: Freedom from Most Bothersome Symptom (MBS) at 2h | 40% | 31% | 0.0012 | [31][32] |

| Pain Relief at 15 min | Statistically significant vs. placebo | - | - | [12][30][32] |

| Pain Relief at 2h | 59.3% | 43.3% | <0.0001 | [33] |

| Return to Normal Function at 30 min | Statistically significant vs. placebo | - | - | [31][34] |

| Return to Normal Function at 2h | Statistically significant vs. placebo | - | - | [31] |

| Sustained Pain Relief (2-48h) | Statistically significant vs. placebo | - | - |[12][32] |

MBS was self-identified by patients from photophobia, phonophobia, or nausea.

The results show that Vazegepant was superior to placebo on the co-primary endpoints of pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.[32] Furthermore, the data highlight its rapid onset of action, with pain relief observed as early as 15 minutes, and the durability of its effect, with sustained benefits for up to 48 hours for many patients.[12][30]

Safety and Tolerability

In clinical trials, Vazegepant was generally well-tolerated.[30]

Table 3: Common Adverse Events (≥2% in Vazegepant group) from Phase 3 Trial

| Adverse Event | Vazegepant 10 mg (%) | Placebo (%) | Reference(s) |

|---|---|---|---|

| Dysgeusia (altered taste) | 20.5% | 4.7% | [28][30] |

| Nasal Discomfort | 3.7% | 0.8% | [28][30] |

| Nausea | 3.2% | 1.1% |[28][30] |

Most adverse events were mild to moderate in severity, and no serious adverse events were reported in the Vazegepant-treated group.[28][30] Notably, consistent with the gepant class, there was no signal of hepatotoxicity.[30][32]

Conclusion

The neuropeptide CGRP is a foundational element in the pathophysiology of migraine, driving key processes of vasodilation, neurogenic inflammation, and pain sensitization within the trigeminovascular system.[3][13][14] The development of therapies that antagonize the CGRP pathway marks a significant advancement in migraine-specific treatment. Vazegepant, a third-generation intranasal CGRP receptor antagonist, has demonstrated robust efficacy and a favorable safety profile in clinical trials for the acute treatment of migraine.[28][30] Its mechanism of action directly counteracts the effects of CGRP release, and its rapid absorption via the nasal route provides a valuable therapeutic option for patients, particularly those who require fast-acting relief or have difficulty with oral medications.[6][12] Continued research and real-world evidence will further solidify the role of Vazegepant and other gepants in the comprehensive management of migraine.

References

- 1. CGRP and the Trigeminal System in Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitonin gene-related peptide and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of CGRP in the pathophysiology of migraine and efficacy of CGRP receptor antagonists as acute antimigraine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. "Review of Calcitonin Gene-Related Peptide Inhibitors for Migraine" by Sandrine N. Martin [digitalshowcase.lynchburg.edu]

- 8. neurology.org [neurology.org]

- 9. symplr.com [symplr.com]

- 10. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zavegepant | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Frontiers | CGRP and Migraine: What Have We Learned From Measuring CGRP in Migraine Patients So Far? [frontiersin.org]

- 14. scienceofmigraine.com [scienceofmigraine.com]

- 15. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review of Zavegepant as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass balance and pharmacokinetic characterization of zavegepant in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biohaven to Advance Vazegepant into Phase 3 for the Acute Treatment of Migraine Following Successful End of Phase 2 Meeting with FDA [prnewswire.com]

- 20. migrainedisorders.org [migrainedisorders.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Zavegepant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. criver.com [criver.com]

- 26. mdpi.com [mdpi.com]

- 27. A Potential Preclinical Migraine Model: CGRP-Sensitized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. neurologylive.com [neurologylive.com]

- 29. Reduction of pain and functional disability over time in patients treated with zavegepant: a post-hoc analysis of the BHV3500-301 phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. miragenews.com [miragenews.com]

- 31. drugtopics.com [drugtopics.com]

- 32. pfizer.com [pfizer.com]

- 33. Gepants — a long way to cure: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. biospace.com [biospace.com]

The Discovery and Development of Vazegepant (Zavegepant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vazegepant (Zavegepant), a third-generation, high-affinity, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, represents a significant advancement in the acute treatment of migraine. Developed through a collaboration of Bristol-Myers Squibb, Biohaven Pharmaceuticals, and subsequently acquired by Pfizer, vazegepant is the first CGRP receptor antagonist available in an intranasal formulation, offering a rapid onset of action for patients. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, pharmacokinetics, and clinical efficacy of vazegepant. Quantitative data are summarized in structured tables, and key physiological and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. During a migraine attack, activation of the trigeminal nervous system leads to the release of CGRP, which causes vasodilation of cranial blood vessels and promotes neurogenic inflammation, contributing to the generation of migraine pain. Consequently, blocking the CGRP pathway has emerged as a primary therapeutic strategy for migraine treatment. Vazegepant was developed to directly target and block the CGRP receptor, thereby inhibiting the downstream effects of CGRP and alleviating migraine symptoms.

Discovery and Preclinical Development

Vazegepant was originally discovered by Bristol-Myers Squibb and later developed by Biohaven Pharmaceuticals.[1] It is a third-generation CGRP receptor antagonist, designed for high affinity and selectivity for the CGRP receptor.[2] Preclinical studies demonstrated its potent and competitive antagonism of the CGRP receptor.

Mechanism of Action

Vazegepant is a small molecule antagonist that binds with high affinity to the CGRP receptor, preventing the binding of the endogenous CGRP ligand.[3] This blockade inhibits the activation of the CGRP receptor, thereby preventing the downstream signaling cascade that leads to vasodilation and pain transmission associated with migraine.[4]

Preclinical Pharmacokinetics and Toxicology

Preclinical studies established the initial pharmacokinetic and safety profile of vazegepant. These studies were crucial in determining the potential for both oral and intranasal formulations. The intranasal route was explored to provide a rapid onset of action, bypassing potential issues with oral absorption, especially in patients experiencing migraine-associated nausea and vomiting.[5] Toxicology studies in animal models were conducted to ensure the safety of the compound before proceeding to human clinical trials.

Clinical Development

The clinical development of vazegepant has been extensive, involving Phase 1, Phase 2/3, and Phase 3 clinical trials to establish its safety, efficacy, and pharmacokinetic profile in humans.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers and migraine patients have characterized the absorption, distribution, metabolism, and excretion of vazegepant for both intranasal and oral formulations.

Table 1: Pharmacokinetic Properties of Vazegepant

| Parameter | Intranasal (10 mg) | Oral |

| Time to Maximum Concentration (Tmax) | ~30 minutes | Slower than intranasal |

| Absolute Bioavailability | ~5%[4] | Not specified in detail |

| Plasma Protein Binding | ~90% | ~90% |

| Terminal Half-life | ~6.55 hours[3] | Not specified in detail |

| Metabolism | Primarily by CYP3A4, and to a lesser extent by CYP2D6. No major metabolites have been detected.[3] | Primarily by CYP3A4, and to a lesser extent by CYP2D6. No major metabolites have been detected. |

| Elimination | Primarily through the biliary/fecal route, with the renal route being minor.[3] | Primarily through the biliary/fecal route, with the renal route being minor. |

Clinical Efficacy

The efficacy of intranasal vazegepant for the acute treatment of migraine has been demonstrated in pivotal Phase 2/3 and Phase 3 clinical trials.

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of three doses of intranasal vazegepant (5 mg, 10 mg, and 20 mg). The 10 mg and 20 mg doses were found to be statistically superior to placebo for the co-primary endpoints of pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.

Table 2: Efficacy Results from the Phase 2/3 Dose-Ranging Study (NCT03872453)

| Endpoint (at 2 hours post-dose) | Vazegepant 10 mg | Vazegepant 20 mg | Placebo |

| Pain Freedom | 22.5% (p=0.0113) | 23.1% (p=0.0055) | 15.5% |

| Freedom from Most Bothersome Symptom | 41.9% (p=0.0155) | 42.5% (p=0.0094) | 33.7% |

This second pivotal trial further confirmed the efficacy and safety of the 10 mg dose of intranasal vazegepant. The study met its co-primary endpoints and demonstrated rapid and sustained efficacy.

Table 3: Efficacy Results from the Pivotal Phase 3 Study (NCT04571060)

| Endpoint | Vazegepant 10 mg | Placebo | p-value |

| Pain Freedom at 2 hours | 24% | 15% | <0.0001 |

| Freedom from Most Bothersome Symptom at 2 hours | 40% | 31% | 0.0012 |

| Pain Relief at 15 minutes | Statistically significant superiority | - | - |

| Return to Normal Function at 30 minutes | Statistically significant superiority | - | - |

| Sustained Pain Freedom (2 to 48 hours) | Statistically significant superiority | - | - |

| Sustained Pain Relief (2 to 48 hours) | Statistically significant superiority | - | - |

Clinical Safety and Tolerability

Across clinical trials, intranasal vazegepant has demonstrated a favorable safety and tolerability profile. The most common adverse events were generally mild to moderate in intensity.

Table 4: Common Adverse Events (≥2% and greater than placebo) in the Pivotal Phase 3 Study (NCT04571060)

| Adverse Event | Vazegepant 10 mg | Placebo |

| Dysgeusia (altered taste) | 21% | 5% |

| Nasal discomfort | >2% | <2% |

| Nausea | >2% | <2% |

Experimental Protocols

While detailed proprietary protocols are not publicly available, the following sections describe the general methodologies employed in the key experiments for the development of vazegepant, based on standard practices in the field.

CGRP Receptor Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of vazegepant for the CGRP receptor.

Materials:

-

Cell membranes expressing the human CGRP receptor.

-

Radiolabeled CGRP (e.g., [¹²⁵I]-CGRP).

-

Vazegepant at various concentrations.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled CGRP and varying concentrations of vazegepant.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of vazegepant that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Phase 3 Clinical Trial Protocol (General Outline for NCT04571060)

Objective: To evaluate the efficacy and safety of a single 10 mg dose of intranasal vazegepant compared to placebo for the acute treatment of a single migraine attack.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

-

Adults with a history of migraine with or without aura.

-

Experiencing 2 to 8 moderate to severe migraine attacks per month.

Procedure:

-

Randomization: Eligible participants are randomized to receive either a single 10 mg dose of intranasal vazegepant or a matching placebo.

-

Treatment: Participants are instructed to self-administer the study medication at the onset of a moderate to severe migraine attack.

-

Data Collection: Participants record their pain intensity and most bothersome symptom (nausea, photophobia, or phonophobia) at baseline and at various time points post-dose using an electronic diary.

-

Endpoints:

-

Co-Primary: Pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.

-

Secondary: Pain relief at various time points, return to normal function, sustained pain freedom, and sustained pain relief.

-

-

Safety Monitoring: Adverse events are monitored throughout the study.

Visualizations

CGRP Signaling Pathway in Migraine

Caption: CGRP signaling pathway in migraine and the mechanism of action of Vazegepant.

Experimental Workflow for a Competitive CGRP Receptor Binding Assay

Caption: General workflow for a competitive CGRP receptor binding assay.

Zavegepant Clinical Trial Development Pathway

References

- 1. Zavegepant nasal spray for the acute treatment of migraine: A Phase 2/3 double-blind, randomized, placebo-controlled, dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Zavegepant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetic modeling of zavegepant, a calcitonin gene‐related peptide receptor antagonist, in healthy adults and patients with migraine | Semantic Scholar [semanticscholar.org]

Unlocking Drug Development: An In-depth Guide to Isotopic Labeling of Small Molecule Drugs

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling, the strategic replacement of specific atoms in a drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes, is a cornerstone of modern pharmaceutical research and development. This powerful technique provides an unparalleled ability to trace, quantify, and characterize the fate of a drug and its metabolites within complex biological systems. This technical guide delves into the core principles, experimental methodologies, and critical applications of isotopic labeling, offering a comprehensive resource for professionals in the field.

Core Principles of Isotopic Labeling

Isotopic labeling hinges on the principle that isotopically modified molecules are chemically identical to their unlabeled counterparts and thus exhibit nearly identical biological behavior. However, their difference in mass or radioactivity allows them to be distinguished and quantified using sensitive analytical techniques.

Stable Isotopes vs. Radioisotopes:

The choice between stable and radioisotopes depends on the specific application, safety considerations, and the required sensitivity of detection.

-

Stable Isotopes: These are non-radioactive isotopes, most commonly Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). They are used to create "heavy" versions of a drug molecule. Their primary advantage is safety, as they do not emit radiation, making them suitable for studies in humans, including vulnerable populations, without the need for extensive radiological safety precautions.[1]

-

Radioisotopes: These are radioactive isotopes, with Tritium (³H) and Carbon-14 (¹⁴C) being the most frequently used in drug development.[2] They offer exceptional sensitivity, allowing for the detection of minute quantities of a drug and its metabolites.[3] However, their use requires specialized handling facilities and adherence to strict safety protocols due to their radioactive nature.

Key Applications in Drug Development

Isotopic labeling is integral to several critical stages of drug development, particularly in understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Pharmacokinetic (PK) Studies: Labeled compounds are essential for accurately determining a drug's PK parameters, such as its rate of absorption, bioavailability, distribution throughout the body, and elimination half-life.[4]

-

Metabolite Identification and Quantification: By tracing the isotopic label, researchers can identify and quantify all drug-related material, including metabolites that may not be readily detectable by other means.[5] This is crucial for understanding the biotransformation pathways of a drug and for assessing the safety of its metabolites.

-

Internal Standards for Bioanalysis: Stable isotope-labeled versions of a drug are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6] They co-elute with the unlabeled drug, compensating for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

-

Mechanism of Action Studies: Isotopically labeled drugs can be used to probe drug-target interactions and elucidate the downstream effects on signaling pathways.

Quantitative Data in Isotopic Labeling

The precise quantification of labeled compounds and their metabolites is fundamental to the utility of this technique. The following tables summarize key quantitative parameters.

| Parameter | Typical Values/Ranges | Significance |

| Isotopic Enrichment | > 98% for stable isotopes | The percentage of the labeled isotope at a specific atomic position. High enrichment is crucial for sensitivity and accurate quantification.[7] |

| Specific Activity (Radioisotopes) | ³H: ~29 Ci/mmol¹⁴C: ~62.4 mCi/mmol | The amount of radioactivity per unit amount of the compound. Higher specific activity allows for the administration of lower chemical doses while maintaining detectable radioactivity.[3][8] |

| Radioactivity Dose in Human ADME Studies | Microtracer: 0.2 - 1.0 µCiTraditional: 50 - 100 µCi | The amount of radioactivity administered to human subjects. Microtracer studies, analyzed by Accelerator Mass Spectrometry (AMS), significantly reduce radiation exposure.[9][10] |

| Deuterium Kinetic Isotope Effect (KIE) | 1 - 5 (kH/kD) | The ratio of the reaction rate of the unlabeled (H) compound to the deuterated (D) compound. A KIE > 1 indicates that C-H bond cleavage is a rate-limiting step in the metabolism of the drug.[11] |

Table 1: Key Quantitative Parameters in Isotopic Labeling

| Analytical Technique | Sensitivity | Quantitative Accuracy | Structural Information | Throughput |

| Mass Spectrometry (MS) | High (picomole to femtomole) | High (with appropriate internal standards) | Moderate (fragmentation patterns) | High |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Lower than MS (micromole to nanomole) | High (inherently quantitative) | High (detailed structural elucidation) | Low |

| Liquid Scintillation Counting (LSC) | High (for radioisotopes) | High (for total radioactivity) | None | Moderate |

| Accelerator Mass Spectrometry (AMS) | Extremely High (attomole to zeptomole) | High (for ¹⁴C) | None | Low |

Table 2: Comparison of Analytical Techniques for Labeled Drug Analysis [5][12]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from isotopic labeling studies.

Synthesis of a ¹³C-Labeled Small Molecule Drug

Objective: To synthesize a small molecule drug with a ¹³C label at a metabolically stable position.

Materials:

-

Unlabeled starting materials

-

¹³C-labeled precursor (e.g., [¹³C]-methyl iodide, [¹³C₆]-glucose)

-

Appropriate solvents and reagents for the specific synthetic route

-

Analytical equipment for reaction monitoring and product characterization (TLC, NMR, MS)

Procedure:

-

Design of Labeling Strategy: Identify a metabolically stable position within the drug molecule for label incorporation. The synthesis route should be designed to introduce the ¹³C label efficiently, often in a late-stage step to maximize the incorporation of the expensive labeled precursor.[13]

-

Synthesis: The synthesis of the labeled compound often mirrors that of the unlabeled drug, with modifications to accommodate the labeled reagent.[7]

-

Example: Wittig-Horner-Emmons Reaction for ¹³C Introduction: A common method to introduce a ¹³C label is through a Wittig-Horner-Emmons reaction using a ¹³C-labeled phosphonate (B1237965) reagent, such as [1-¹³C]triethylphosphonoacetate.[7]

-

-

Purification: Purify the ¹³C-labeled drug using standard chromatographic techniques (e.g., flash chromatography, HPLC) to achieve high chemical and isotopic purity.

-

Characterization: Confirm the structure and determine the isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.

Human ADME Study with a ¹⁴C-Labeled Drug

Objective: To determine the absorption, distribution, metabolism, and excretion of a drug in humans using a ¹⁴C-labeled version.

Procedure:

-

Pre-study Activities:

-

Clinical Phase:

-

Administer a single oral dose of the investigational drug containing a known amount of the ¹⁴C-labeled compound to healthy volunteers.[8] The total radioactivity administered is typically in the range of 50-100 µCi for traditional studies or 0.1-1 µCi for microtracer studies.[10]

-

Collect blood, urine, and feces samples at predetermined time points.[8] Sample collection continues until at least 90% of the administered radioactive dose is recovered.[14]

-

-

Sample Analysis:

-

Determine the total radioactivity in all samples using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[15]

-

Profile the parent drug and its metabolites in plasma, urine, and feces using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection.

-

Identify the structure of the metabolites using mass spectrometry and NMR spectroscopy.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for the parent drug and total radioactivity.

-

Determine the routes and rates of excretion.

-

Quantify the exposure of major metabolites relative to the parent drug.

-

Quantitative Analysis of Drug Metabolites using LC-MS and a Stable Isotope-Labeled Internal Standard

Objective: To accurately quantify the concentration of a drug and its metabolites in a biological matrix.

Procedure:

-

Sample Preparation:

-

Spike a known amount of the stable isotope-labeled internal standard (SIL-IS) into the biological samples (e.g., plasma, urine) at the beginning of the sample preparation process.[6]

-

Extract the analytes and the SIL-IS from the matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Separate the analytes and the SIL-IS using liquid chromatography.

-

Detect and quantify the analytes and the SIL-IS using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[10]

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the SIL-IS.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

-

Visualizing Workflows and Pathways

Graphviz diagrams can be used to clearly illustrate complex experimental workflows and biological pathways.

Caption: Workflow of a human radiolabeled ADME study.

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

Conclusion

Isotopic labeling is an indispensable and versatile tool in the development of small molecule drugs. From elucidating fundamental ADME properties to enabling precise quantification in bioanalytical assays and probing mechanisms of action, the applications of stable and radioisotopes are vast and critical. A thorough understanding of the principles, careful selection of the appropriate labeling strategy, and meticulous execution of experimental protocols are paramount to leveraging the full potential of this technology to accelerate the delivery of safe and effective medicines to patients.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascpt.org [ascpt.org]

- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sgs.com [sgs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Vazegepant in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vazegepant (also known as Zavegepant) in human plasma. Vazegepant is a third-generation, high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] The method described herein utilizes automated protein precipitation for sample preparation and a stable isotope-labeled internal standard (Zavegepant-d8) for accurate quantification. This method is suitable for pharmacokinetic studies and other clinical research applications requiring precise measurement of Vazegepant concentrations in a biological matrix.

Introduction

Vazegepant is a small molecule CGRP receptor antagonist that effectively blocks the CGRP pathway, which is implicated in the pathophysiology of migraine.[2] As a therapeutic agent, accurate and reliable quantification of Vazegepant in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for bioanalytical assays of pharmaceuticals. This application note provides a detailed protocol for a validated LC-MS/MS method for Vazegepant quantification in human plasma.

Signaling Pathway

Vazegepant targets the calcitonin gene-related peptide (CGRP) receptor, which is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor activates G-protein signaling cascades, primarily through Gαs, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This signaling pathway is involved in vasodilation and nociceptive transmission, processes associated with migraine headaches. Vazegepant acts as an antagonist at this receptor, inhibiting the downstream effects of CGRP.

Experimental Workflow

The bioanalytical workflow for the quantification of Vazegepant in human plasma involves sample preparation, LC-MS/MS analysis, and data processing. A summary of the workflow is presented below.

Materials and Methods

Reagents and Materials

-

Vazegepant reference standard

-

Zavegepant-d8 internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu UPLC system or equivalent

-

Mass Spectrometer: SCIEX API 5000™ LC-MS/MS system or equivalent

-

Analytical Column: ACE Excel 2 C18-PFP, 50 x 3 mm, 2 µm[3]

Sample Preparation

An automated protein precipitation method was employed for sample preparation.[3]

-

To 25 µL of human plasma, add the internal standard solution (Zavegepant-d8).

-

Perform protein precipitation by adding a suitable volume of acetonitrile.

-

Vortex the samples to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: ACE Excel 2 C18-PFP, 50 x 3 mm, 2 µm[3]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.500 mL/min[3]

-

Column Temperature: 40°C[3]

-

Injection Volume: 5 µL

-

Gradient: An isocratic elution is used.[3] The specific mobile phase composition should be optimized to achieve good chromatographic separation.

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Vazegepant | Zavegepant-d8 (IS) |

| Precursor Ion (Q1 m/z) | 639.4 | 647.5 |

| Product Ion (Q3 m/z) | 255.2 | 255.2 |

| Collision Energy (CE) | Optimized for maximum signal | Optimized for maximum signal |

| Declustering Potential (DP) | Optimized for maximum signal | Optimized for maximum signal |

| Entrance Potential (EP) | Optimized for maximum signal | Optimized for maximum signal |

| Collision Cell Exit Potential (CXP) | Optimized for maximum signal | Optimized for maximum signal |

Note: Compound-specific parameters such as CE, DP, EP, and CXP should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.40 ng/mL to 400 ng/mL in human plasma.[3][4] The coefficient of determination (r²) for the calibration curve was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Within-Run Accuracy (% Bias) | Within-Run Precision (% CV) | Between-Run Accuracy (% Bias) | Between-Run Precision (% CV) |

| LLOQ | 0.40 | -6.8 to 0.7 | 0.9 to 2.9 | -5.0 to 2.2 | 3.6 to 5.1 |

| LQC | (e.g., 1.2) | -8.2 to 1.3 | 2.1 to 5.0 | -5.0 to 2.2 | 3.6 to 5.1 |

| MQC | (e.g., 100) | -8.2 to 1.3 | 2.1 to 5.0 | -5.0 to 2.2 | 3.6 to 5.1 |

| HQC | (e.g., 300) | -8.2 to 1.3 | 2.1 to 5.0 | -5.0 to 2.2 | 3.6 to 5.1 |

| Data derived from a summary of two studies.[3] |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method. While specific percentage values for Vazegepant recovery and matrix effect are not detailed in the provided search results, a validated method would typically demonstrate high and consistent recovery with minimal matrix effects.

Stability

The stability of Vazegepant was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -70°C. The analyte was found to be stable under all tested conditions.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of Vazegepant in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals involved in the clinical evaluation of Vazegepant. The use of an automated sample preparation procedure and a stable isotope-labeled internal standard ensures high throughput and accurate results.

References

- 1. Frontiers | Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration [frontiersin.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Concentration‐QTc and cardiac safety analysis of single and multiple zavegepant nasal spray doses in healthy participants to support approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalysis of Vazegepant in Human Plasma Using (Rac)-Vazegepant-13C,d3 as an Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of Vazegepant in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, (Rac)-Vazegepant-13C,d3, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described method, involving a straightforward protein precipitation extraction, is suitable for high-throughput bioanalysis in clinical and preclinical studies. All experimental procedures are detailed, and key performance data are summarized.

Introduction